B1575793 Temporin-1Oa

Temporin-1Oa

Cat. No.: B1575793
Attention: For research use only. Not for human or veterinary use.
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Description

Temporin-1Oa is a natural antimicrobial peptide (AMP) isolated from the skin secretions of the Japanese mountain brown frog, Rana ornativentris . It is a member of the temporin family, characterized by short length (typically 10-14 amino acids), a cationic nature, and a C-terminally amidated structure . The peptide sequence is FLPLLASLFSRLL-NH₂ . As a research tool, this compound exhibits potent, selective antibacterial activity primarily against Gram-positive bacteria, including Staphylococcus aureus . Its mechanism of action is primarily membranolytic; the peptide adopts an amphipathic α-helical conformation upon interaction with bacterial membrane mimics . This structure allows it to disrupt the integrity of the microbial membrane through carpet-like or pore-forming mechanisms, leading to cell death . This physical mode of action is a key area of study as it is associated with a low propensity for inducing bacterial resistance . This compound is an essential reagent for scientists investigating the structure-activity relationships of short AMPs, their role in innate immunity, and their potential as novel anti-infective agents to counter antibiotic-resistant pathogens . The product is supplied with a comprehensive Certificate of Analysis. This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

bioactivity

Antibacterial

sequence

FLPLLASLFSRLL

Origin of Product

United States

Discovery, Isolation, and Molecular Identification

Historical Context of Temporin Discovery from Amphibian Skin Secretions

The discovery of the temporin family of peptides is rooted in the broader scientific exploration of amphibian skin as a rich source of bioactive compounds. nih.gov For decades, the cutaneous secretions of frogs have been recognized as a chemical arsenal (B13267), containing a diverse array of molecules, including alkaloids, biogenic amines, and a wide variety of peptides that constitute the amphibian's innate immune system. nih.gov

The term "temporin" was first introduced in 1996 by Simmaco and colleagues. wikipedia.orgresearchgate.net They identified a family of structurally related peptides in the skin secretions of the European red frog, Rana temporaria. wikipedia.orgresearchgate.net This initial discovery was achieved through the screening of a cDNA library derived from the frog's skin, which led to the identification of the precursors for three peptides: Temporin B, G, and H. nih.govwikipedia.org Subsequent analysis of the skin secretions themselves led to the isolation of these and other related peptides. nih.govwikipedia.org

These peptides were characterized as being relatively short, typically 8 to 17 amino acids in length, hydrophobic, and possessing a C-terminal amidation. nih.govresearchgate.net Initially, they were described as "Vespa-like" due to structural similarities with short peptides found in the venom of wasps from the Vespa genus. researchgate.netconicet.gov.ar Following this foundational work, research rapidly expanded, revealing that temporins are not exclusive to Rana temporaria. Over 150 different temporins have since been identified in numerous ranid frog species across North America and Eurasia, belonging to genera such as Amolops, Hylarana, Lithobates, Odorrana, and Pelophylax. nih.govwikipedia.org This widespread distribution highlights the evolutionary significance of this peptide family in amphibian host defense. researchgate.net

Methodologies for Peptide Isolation

The isolation of temporins, including Temporin-1Oa, from amphibian skin follows a well-established multi-step procedure. The initial step involves the collection of the frog's cutaneous secretions. This is typically achieved through a non-lethal method of mild transdermal electrical stimulation or by topical administration of a secretagogue like norepinephrine. nih.govnih.gov This stimulation induces the contraction of myocytes surrounding the skin glands, causing the release of their granular content. nih.gov

The collected crude secretion is a complex mixture of numerous peptides and other biomolecules. To separate the components, the secretion is first acidified, clarified by centrifugation, and then subjected to chromatographic fractionation. The primary technique used for this separation is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govnih.gov In this method, the peptide mixture is passed through a column containing a nonpolar stationary phase. A gradient of increasing organic solvent concentration is then applied, which causes the peptides to elute from the column based on their relative hydrophobicity. researchgate.net Fractions are collected at timed intervals, and the peptide content of each fraction is monitored by UV absorbance, typically at wavelengths of 214 nm and 280 nm. nih.gov Each fraction containing a purified peptide can then be taken for further analysis and identification.

Techniques for Molecular Identification and Primary Structure Elucidation

Once a peptide has been isolated by RP-HPLC, its molecular identity and primary amino acid sequence must be determined. This is accomplished through a combination of mass spectrometry and molecular cloning techniques. nih.gov

Mass spectrometry (MS) is a cornerstone technique for the direct analysis of isolated peptides. Initially, the molecular mass of the purified peptide is precisely determined using methods like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS. nih.govmdpi.com This provides a highly accurate molecular weight, which is a critical first step in characterization. researchgate.netmdpi.com

To elucidate the primary structure (the amino acid sequence), tandem mass spectrometry (MS/MS) is employed. nih.gov In this process, the peptide ions of interest are selected within the mass spectrometer and fragmented through collision-induced dissociation. The resulting fragment ions are then analyzed to generate a fragmentation spectrum. This spectrum contains a series of peaks (known as b- and y-ions) from which the amino acid sequence can be deduced. nih.gov This "peptidomic" approach allows for the direct identification of this compound from the skin secretion and confirmation of post-translational modifications, such as the characteristic C-terminal amidation found in all temporins. nih.govird.fr

Table 1: Molecular Properties of this compound

Property Value Source
Amino Acid Sequence FLPLLASLFSRLL nih.gov
Net Charge +2 conicet.gov.ar

| Number of Residues | 13 | nih.gov |

Molecular cloning provides an independent and complementary method for determining the peptide's primary structure and yields crucial information about its biosynthesis. mdpi.comresearchgate.net This "shot-gun" cloning strategy begins with the extraction of total RNA from the frog's skin, which is then used as a template for reverse transcription to create a library of complementary DNA (cDNA). nih.govresearchgate.net

From this cDNA library, the specific gene encoding the temporin precursor is amplified using the polymerase chain reaction (PCR). nih.gov Analysis of the cloned cDNA reveals the full sequence of the precursor protein, known as a preprotemporin. nih.govnih.gov This precursor has a conserved tripartite structure:

An N-terminal signal peptide sequence that directs the protein for secretion. nih.govresearchgate.net

An acidic spacer or propiece region. nih.govresearchgate.net

The C-terminal sequence of the mature antimicrobial peptide. nih.govresearchgate.net

Crucially, studies have successfully cloned and characterized the cDNAs encoding preprothis compound from the skin of the Japanese mountain brown frog, Rana ornativentris. nih.gov This molecular cloning approach not only confirms the amino acid sequence of this compound determined by mass spectrometry but also provides insight into the genetic basis of its production. nih.gov

Table 2: List of Mentioned Compounds

Compound Name
This compound
Temporin A
Temporin B
Temporin G
Temporin H

Chemical Synthesis and Rational Analogue Design

Solid-Phase Peptide Synthesis (SPPS) Methodologies

The primary method for producing temporin-1Oa and its derivatives is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.gov The most commonly utilized strategy is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy. mdpi.commdpi.comnih.govunina.it

In this process, the N-terminus of the amino acid to be added is temporarily protected by the Fmoc group, which is base-labile. The side chains of the amino acids, if they contain reactive functional groups, are protected by acid-labile groups such as tert-butyl (tBu). The synthesis cycle begins with the deprotection of the Fmoc group from the resin-bound amino acid or peptide, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). mdpi.com Following the removal of the Fmoc group, the next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain. mdpi.commdpi.com

Common activating agents used in the coupling step include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure, as well as uronium/aminium-based reagents such as HBTU, TBTU, and PyBOP. mdpi.commdpi.comresearchgate.net The completeness of the coupling and deprotection reactions is monitored using qualitative tests like the Kaiser test or the chloranil (B122849) test. mdpi.comresearchgate.net

This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. Once the synthesis is complete, the peptide is cleaved from the resin support, and all the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin-bound peptide with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) along with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions. mdpi.com The crude peptide is then precipitated, purified, and characterized. mdpi.com Ultrasound-assisted solid-phase peptide synthesis (US-SPPS) has also been employed to facilitate the synthesis process. unina.itnih.gov

Strategies for Analogue Design and Chemical Modification

The rational design of this compound analogues is a key strategy to enhance its therapeutic potential. Modifications are systematically introduced to the parent peptide to investigate their effects on antimicrobial activity, selectivity, and stability.

Amino Acid Substitution Approaches

A primary strategy in analogue design involves the substitution of one or more amino acids in the native sequence of this compound. These substitutions are guided by the desire to modulate key physicochemical properties such as hydrophobicity, cationicity, and amphipathicity, which are crucial for antimicrobial activity. mdpi.commdpi.com

For instance, substitutions can be made to increase the net positive charge of the peptide, often by introducing basic residues like lysine (B10760008) (Lys) or arginine (Arg). mdpi.commdpi.com This is based on the principle that a higher positive charge can enhance the initial electrostatic attraction between the peptide and the negatively charged microbial membranes. Conversely, to fine-tune the hydrophobic-hydrophilic balance, hydrophobic amino acids like leucine (B10760876) (Leu) or tryptophan (Trp) might be introduced or replaced. mdpi.commdpi.com Alanine scanning, where individual amino acids are systematically replaced by alanine, is a common technique to identify residues critical for the peptide's activity. researchgate.net

Studies on other temporins, such as temporin A, have shown that substituting Phe at position 1 with Tyr or a fluorinated phenylalanine can impact antibacterial and antiproliferative activities. mdpi.comnih.govnih.gov Similarly, replacing Ser at position 10 with more hydrophobic hydroxyl-containing residues like Tyr or Thr has been explored. mdpi.comnih.govnih.gov

Examples of Amino Acid Substitutions in Temporin Analogues and Their Rationale
Parent PeptidePosition of SubstitutionOriginal Amino AcidSubstituted Amino Acid(s)Rationale for SubstitutionReference
Temporin A1Phenylalanine (Phe)Tyrosine (Tyr), 4-Fluoro-phenylalanineInvestigate the influence of aromatic and fluorinated residues on activity. mdpi.comnih.gov
Temporin A10Serine (Ser)Tyrosine (Tyr), Threonine (Thr)Modify hydrophobicity and the impact of the hydroxyl group. mdpi.comnih.gov
Temporin-SHa10Glycine (B1666218) (Gly)D-Phenylalanine, D-Tyrosine, (2-Naphthyl)-D-alanine, LysineStudy the effect of hydrophobicity and charge on antimicrobial efficacy. mdpi.com
Temporin BMultipleVariousAlanine (Ala)Alanine scanning to identify key residues for activity. researchgate.net

Terminal Modifications and Branched Constructs

Modifications at the N- and C-terminals of this compound can significantly influence its properties. A common feature of natural temporins is C-terminal amidation, a post-translational modification that is often mimicked in synthetic peptides. nih.govconicet.gov.ar This amidation removes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's net positive charge and its interaction with bacterial membranes. conicet.gov.ar

Another approach is the development of branched or dimeric peptides. nih.govmdpi.com In this strategy, two peptide monomers can be linked together, for example, through the side chain of a lysine residue. nih.gov This can lead to an accumulation of active peptide units, potentially increasing the local concentration of the peptide at the target membrane and enhancing its antimicrobial effect. nih.govmdpi.com For example, a branched analogue of temporin-1CEh, T1CEh-KKPWW2, was designed to improve stability and activity under various physiological conditions. nih.gov

Incorporation of Non-Proteinogenic Amino Acids

To further expand the chemical diversity and functional properties of this compound, non-proteinogenic amino acids (amino acids not naturally encoded in the genetic code) can be incorporated into the peptide sequence. nih.govmdpi.comconicet.gov.ar These "unnatural" amino acids can introduce novel side chains, stereochemistry, or backbone constraints. google.comwikipedia.org

Examples of non-proteinogenic amino acids used in temporin analogue design include ornithine (Orn), diaminobutyric acid (Dab), diaminopropionic acid (Dap), and citrulline (Cit), which have been used to replace Arg at position 7 in temporin A to study the role of side chain length and basicity. mdpi.com The incorporation of D-amino acids, the enantiomers of the naturally occurring L-amino acids, can increase the peptide's resistance to proteolytic degradation by host or bacterial proteases. mdpi.com Furthermore, residues like α-aminoisobutyric acid (Aib) can be introduced to induce or stabilize helical conformations. conicet.gov.ar The use of fluorinated amino acids is another strategy to modulate the electronic properties and hydrophobicity of the peptide. nih.govnih.gov

Examples of Non-Proteinogenic Amino Acids in Temporin Analogue Design
Parent PeptidePosition of IncorporationNon-Proteinogenic Amino AcidPurpose of IncorporationReference
Temporin A7Ornithine (Orn), Diaminobutyric acid (Dab), Diaminopropionic acid (Dap), Citrulline (Cit)To investigate the role of side-chain length and basicity on biological activity. mdpi.com
Temporin-SHa10D-Phenylalanine, D-Tyrosine, (2-Naphthyl)-D-alanineTo enhance hydrophobicity and study its effect on antimicrobial and anticancer activity. mdpi.com
Temporin-1DRaMultipleα-Aminoisobutyric acid (Aib)To induce or stabilize α-helical conformation and assess impact on activity and cytotoxicity. conicet.gov.ar
Temporin A14-Fluoro-phenylalanineTo introduce a fluorinated residue and study its effect on biological properties. nih.govnih.gov

Objectives of Synthetic Analogue Development

The primary goal of developing synthetic analogues of this compound is to create molecules with improved therapeutic profiles compared to the native peptide. The key objectives include:

Enhancing Antimicrobial Potency and Spectrum: A major aim is to increase the antimicrobial activity against a broader range of pathogens, including drug-resistant strains. mdpi.commdpi.comnih.gov This often involves optimizing the balance between cationicity and hydrophobicity. mdpi.com

Reducing Toxicity: A critical objective is to decrease the toxicity of the peptides towards host cells, particularly their hemolytic activity (the ability to lyse red blood cells). mdpi.commdpi.comnih.gov This improves the therapeutic index, which is the ratio of the toxic concentration to the effective concentration. frontiersin.org

Improving Stability: Natural peptides can be susceptible to degradation by proteases. Introducing modifications like D-amino acids or creating cyclic structures can enhance the peptide's stability in biological environments. nih.gov

Understanding Structure-Activity Relationships (SAR): The systematic synthesis and evaluation of analogues provide valuable insights into how specific amino acids and structural features contribute to the peptide's biological activity. nih.govnih.gov This knowledge guides the design of next-generation peptides with further optimized properties.

Overcoming Antimicrobial Resistance: By having a mechanism of action that involves direct interaction with and disruption of the microbial membrane, these peptides represent a promising alternative to conventional antibiotics, for which resistance is a growing problem. nih.govfrontiersin.org

In essence, the chemical synthesis and rational design of this compound analogues are driven by the need to create potent, selective, and stable antimicrobial agents that can address the challenge of infectious diseases.

Structural Characterization and Conformational Analysis

Elucidation of Secondary Structure in Mimetic Environments

The secondary structure of peptides is often studied in environments that mimic biological membranes, as many peptides, including temporins, adopt their functional conformations upon membrane interaction. mdpi.comresearchgate.net

Circular Dichroism (CD) Spectroscopy Investigations

There are no specific Circular Dichroism (CD) spectroscopy studies available for Temporin-1Oa in the researched literature.

For the broader temporin family, CD studies are common. For instance, peptides like Temporin A, Temporin L, and Temporin-1CEh have been shown to exist in a random coil or unordered structure in aqueous solutions. nih.govnih.gov Upon introduction to membrane-mimicking environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they typically undergo a conformational change to adopt an α-helical structure. mdpi.comnih.gov This is characterized by distinct negative peaks around 208 and 222 nm in their CD spectra. nih.gov However, without specific experimental data, it is not possible to confirm if this compound follows this exact pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Specific Nuclear Magnetic Resonance (NMR) spectroscopy studies to determine the three-dimensional structure of this compound have not been published in the available literature.

NMR is a powerful tool used to determine the high-resolution structure of peptides in various environments. For other temporins, such as Temporin-1Ta and Temporin L, NMR studies in detergent micelles (like SDS, DPC, or LPS) have revealed detailed structural information, confirming α-helical conformations and identifying the specific residues involved in the helical segment and in interactions with the micelle. nih.govplos.orgresearchgate.net These studies provide insights into how the peptides orient themselves within a membrane model. nih.gov No such data has been found for this compound.

Influence of Environmental Factors on Peptide Conformation

No research is available on how environmental factors such as pH, temperature, or ionic strength specifically affect the conformation of this compound. For other antimicrobial peptides, these factors can be critical, influencing their secondary structure, stability, and activity. For example, changes in pH can alter the charge state of acidic or basic residues, potentially affecting electrostatic interactions crucial for membrane binding.

Insights from Molecular Dynamics (MD) Simulations

There are no published molecular dynamics (MD) simulation studies focusing on this compound.

MD simulations are computational methods used to understand the behavior of peptides at an atomic level, including their interaction with lipid bilayers. ebsco.com Studies on other temporins, like Temporin B and Temporin L, have used MD simulations to investigate their aggregation, insertion into membranes, and the stability of their helical structures in different environments. mdpi.comnih.gov These simulations provide valuable insights that complement experimental data but have not been performed for this compound according to the available search results.

Mechanistic Principles of Biological Activity

Membrane Interaction and Disruption Mechanisms

The primary target for temporins is the cell membrane of microorganisms. conicet.gov.arresearchgate.net The general mechanism involves an initial electrostatic attraction to the microbial surface, followed by membrane insertion, perturbation, and eventual loss of integrity, leading to cell death. nih.govnih.gov

A hallmark of the temporin family's action is the rapid permeabilization and depolarization of the microbial cytoplasmic membrane. nih.govresearchgate.net Studies on various temporins, such as Temporin-SHa and Temporin-1CEa, demonstrate that they quickly compromise membrane integrity. nih.goviiarjournals.org This process involves the peptide inserting into the lipid bilayer, which leads to a loss of the membrane's ability to maintain its electrochemical gradient. iiarjournals.orgunimi.it For instance, functional assays with temporins like Temporin-SHe have confirmed their ability to induce membrane depolarization in bacteria such as S. aureus. researchgate.netresearchgate.net This rapid disruption of the membrane potential is a key element of their potent bactericidal effect. nih.govresearchgate.net The use of potentiometric fluorescent dyes in research has allowed for real-time monitoring of this depolarization effect upon peptide application. researchgate.net

The precise model by which temporins disrupt membrane structure can vary depending on the specific peptide, its concentration, and the lipid composition of the target membrane. nih.gov Several models have been proposed for the temporin family, rather than a single, universally accepted mechanism.

Carpet-like Mechanism: In this model, the peptide monomers first bind to the surface of the membrane, covering it in a "carpet-like" fashion. nih.govresearchgate.netird.fr This binding is primarily driven by electrostatic interactions. mdpi.com Once a critical threshold concentration is reached, the peptides disrupt the membrane's structure, leading to its disintegration in a detergent-like manner, without forming discrete, stable pores. nih.govresearchgate.net This mechanism is proposed for peptides like temporin-SHf. researchgate.net

Toroidal Pore Model: This model suggests that after accumulating on the membrane surface, peptides insert into the bilayer and induce the lipids to curve inward, forming a continuous channel or "toroidal pore". nih.govird.fr In this configuration, the pore is lined by both the peptides and the head groups of the lipid molecules. plos.org This mechanism has been suggested for temporins at certain concentrations. nih.gov

Detergent-like Effect: At very high concentrations, some temporins can cause a complete disintegration of the membrane, similar to the action of a detergent. nih.govird.fr

It is noted that for some temporins, like Temporin B, the peptide destabilizes the membrane without forming classic pores or causing complete dissolution, instead promoting the formation of lipid-peptide clusters and extruding lipids from the membrane. mdpi.com These findings suggest that marker leakage is due to a local perturbation of the bilayer organization rather than total membrane disruption. researchgate.net

Temporin VariantProposed Mechanism(s)Key Findings
Temporin AMolecular interaction with bacterial cell membrane. mdpi.comAssumes helical conformation upon binding to membranes. mdpi.com
Temporin BMembrane destabilization, lipid clustering. mdpi.comDoes not form classic pores; causes lipid segregation. mdpi.com
Temporin LPore-like openings, vesiculation. Activity is modulated by the presence of anionic lipids.
Temporin-SHaMembranolytic: permeabilization, depolarization, carpet-like/toroidal pores. nih.govKilling occurs via a primary membranolytic mechanism. nih.gov
Temporin-1CEaMembrane disruption, depolarization. iiarjournals.orgmdpi.comInduces permeability and leakage of intracellular contents. iiarjournals.orgmdpi.com

The selectivity of temporins for microbial over mammalian cells is largely attributed to differences in membrane composition. nih.gov Microbial membranes are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol (PG) and cardiolipin (B10847521). unimi.itmdpi.com The net positive charge of temporins, including the +1 charge of Temporin-1Oa, facilitates an initial electrostatic attraction to these negatively charged surfaces. conicet.gov.armdpi.com

Studies on various temporins confirm this preference.

Temporin B penetrates lipid monolayers more effectively when the anionic lipid POPG is present. mdpi.com

An analog of Temporin B (TB_KKG6K) showed a clear preference for binding to anionic lipids, with phosphatidylinositol and cardiolipin identified as potential targets. unimi.it

Temporin-1CEa 's interaction with membranes is enhanced by the presence of phosphatidylserine (B164497) (PtdSer). mdpi.com

The binding of Temporin-Ra and Temporin-Rb to model membranes is also modulated by the presence of negatively charged lipids. nih.gov

This initial electrostatic binding is a crucial step that concentrates the peptides at the membrane surface, facilitating their subsequent insertion into the hydrophobic core. mdpi.com

Following binding and insertion, temporins disrupt the ordered packing of lipid acyl chains within the membrane bilayer. nih.govresearchgate.net This perturbation is a fundamental aspect of how they compromise membrane integrity. nih.gov Research using techniques like differential scanning calorimetry has shown that temporins like Temporin-SHd and Temporin-SHe strongly destabilize the lipid chain packing of anionic vesicles that mimic bacterial membranes. researchgate.net This disruption can lead to the formation of local cracks, transient pores, or even phase separation of lipids within the membrane, ultimately causing leakage of cellular contents and cell death. researchgate.net Studies on Temporin-SHa analogs further support that the peptides insert into the hydrophobic lipid bilayer and disrupt acyl chain packing through a detergent-like effect. nih.gov

Intracellular Target Modulation

While the primary mechanism of action for temporins is membrane disruption, there is growing evidence that some members of the family may also exert effects by interacting with intracellular targets. nih.govird.fr Once the cell membrane's integrity is compromised, peptides can enter the cytoplasm. unimi.itmdpi.com

The mitochondrion is considered a preferential intracellular target for many antimicrobial peptides. mdpi.com Its membrane is structurally similar to bacterial membranes and carries a negative charge, which can attract the cationic peptides. mdpi.com For example, after being internalized, Temporin-1CEa is thought to target the mitochondrial membrane, leading to its depolarization and the overproduction of reactive oxygen species (ROS). mdpi.com Similarly, exposure to Temporin-SHa has been linked to mitochondrial membrane depolarization in L. infantum promastigotes. nih.gov Some studies have also observed that temporin analogs can enter the cytoplasm and cause the disintegration of subcellular structures without complete cell lysis, suggesting an internal mode of action. unimi.it

Modulation of Host Signaling Pathways

Beyond their direct antimicrobial activities, certain temporins have been found to modulate host signaling pathways, indicating a role in immunomodulation. nih.govfrontiersin.org This activity is often related to the peptide's ability to interact with components on the surface of host immune cells.

For instance, Temporin-1CEa demonstrates anti-inflammatory properties by binding to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. mdpi.commdpi.com This interaction can inhibit the inflammatory effects typically induced by LPS. mdpi.com Other temporins have been reported to possess anti-inflammatory roles through the modulation of cytokine pathways. frontiersin.org An analog of Temporin-1CEb, for example, can suppress cytokine signaling pathways in macrophages stimulated by LPS. frontiersin.org This immunomodulatory capability suggests that peptides like this compound could potentially influence the host's immune response to an infection, in addition to directly killing the pathogens. conicet.gov.ar

Structure Activity Relationship Sar Studies

Correlation of Primary Structure with Biological Potency

Studies on various temporins have revealed that the presence of hydrophobic residues is a common and critical feature. nih.gov For instance, the primary structure of temporin-ONa (FLPTFGKILSGLF-NH2) is considered atypical due to the presence of a proline at position 4, a location more commonly occupied by a hydrophobic residue like leucine (B10760876) or isoleucine in other temporins. researchgate.net This deviation from the consensus sequence can impact the peptide's antimicrobial potency.

The length of the peptide chain also plays a role. Most temporins are relatively short, ranging from 8 to 17 amino acids. mdpi.com This characteristic, combined with C-terminal amidation, contributes to their biological function. nih.gov The amidation, a post-translational modification, is important for the peptide's activity. nih.gov

Impact of Specific Amino Acid Residues and Positions on Activity

The identity and position of individual amino acids within the Temporin-1Oa sequence have a profound impact on its biological activity. Alanine scanning, a technique where individual amino acids are systematically replaced with alanine, has been instrumental in identifying key residues. mdpi.com

For example, in studies of Temporin A, a closely related peptide, the hydrophobicity of the N-terminal amino acid was found to be important for its activity against Staphylococcus aureus and enterococcal strains. researchgate.net Furthermore, the presence of bulky hydrophobic side chains at specific positions, such as 5 and 12, and a positive charge at position 7, were also identified as crucial for antibacterial efficacy. researchgate.net

Substitutions at various positions have been shown to either enhance or diminish activity. Replacing isoleucine with leucine at positions 5 and 12 in Temporin A led to a significant increase in its antibacterial potency. researchgate.net Conversely, some modifications can be detrimental. The introduction of certain residues can disrupt the amphipathic nature of the peptide, reducing its ability to interact effectively with bacterial membranes.

PeptideModificationImpact on ActivityReference
Temporin AReplacement of Isoleucine with Leucine at positions 5 and 12Greatest enhancement of antibacterial activity researchgate.net
Temporin BSubstitution of Glycine (B1666218) at position 6 with AlanineSlightly improved activity against Gram-positive bacteria mdpi.com
Temporin BIntroduction of two Lysines at the N-terminus and replacement of Glycine with AlanineShowed activity against Gram-negative bacteria mdpi.com
Temporin AReplacement of Phe1 with Tyr or fluorinated Phe; Replacement of Ser10 with Tyr or ThrVaried effects on antibacterial and antiproliferative activity mdpi.com

Role of Hydrophobicity and Cationicity in Functional Selectivity

A delicate balance between hydrophobicity and cationicity is paramount for the functional selectivity of this compound and other temporins. mdpi.comfrontiersin.org These two physicochemical properties govern the peptide's interaction with different cell types, enabling it to preferentially target microbial cells over host cells.

Cationicity , conferred by positively charged amino acid residues like lysine (B10760008) and arginine, facilitates the initial electrostatic attraction between the peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. frontiersin.orgmdpi.com Increasing the net positive charge of a temporin analog can enhance its antimicrobial potency, particularly against Gram-negative bacteria. mdpi.comfrontiersin.org

Hydrophobicity , arising from nonpolar amino acid residues, drives the insertion of the peptide into the lipid bilayer of the cell membrane, leading to its disruption. rsc.org However, excessive hydrophobicity can lead to increased toxicity towards host cells, such as red blood cells (hemolytic activity), as it promotes non-specific interactions with eukaryotic membranes. nih.gov

Therefore, optimizing the therapeutic potential of temporins involves fine-tuning this hydrophobic-cationic balance. The goal is to design analogs with sufficient cationicity for effective bacterial targeting and moderate hydrophobicity to ensure membrane disruption without causing significant harm to host cells. nih.govmdpi.com

Peptide Analog DesignEffect on Hydrophobicity/CationicityOutcomeReference
Introduction of Lys and Leu residues on polar and apolar surfacesModulated hydrophobicity and cationicityIncreased positive charge enhances cancer cell specificity; moderate hydrophobicity reduces hemolytic activity nih.gov
Increased number of hydrophobic and cationic residues-Tendency to form bent nanofibers rsc.org
Lower number of hydrophobic and cationic residues-Tendency to form straight nanofibers rsc.org
Temporin 1CEb analogue L-K6 with a +7 chargeIncreased positive charge, decreased hydrophobicityMore active against bacteria with almost no hemolytic activity mdpi.com

Influence of Stereochemical Modifications on Peptide Activity and Stability

Stereochemistry, the three-dimensional arrangement of atoms, offers another avenue for modifying the properties of this compound. The substitution of naturally occurring L-amino acids with their non-natural D-enantiomers is a key strategy to enhance peptide stability. uea.ac.uk Peptides composed of L-amino acids are susceptible to degradation by proteases, which are enzymes that specifically recognize and cleave L-amino acid peptide bonds. Introducing D-amino acids can render the peptide resistant to proteolysis, thereby increasing its in vivo half-life and therapeutic potential. uea.ac.uknih.gov

Interestingly, for some temporins, the complete replacement of L-amino acids with D-amino acids (the all-D enantiomer) has shown little difference in antibacterial activity compared to the native peptide. researchgate.net This suggests that the peptide's mechanism of action may primarily involve non-chiral interactions with the lipid components of the bacterial membrane, rather than specific interactions with chiral protein receptors. researchgate.net

The selective incorporation of D-amino acids at specific positions can also influence activity and selectivity. For instance, substituting glycine residues, which are achiral, with D-alanine has been shown to improve the stability and, in some cases, the anticancer activity of temporin-SHa analogs. uea.ac.ukmdpi.comresearchgate.net These stereochemical modifications provide a powerful tool to design temporin-based therapeutics with improved pharmacokinetic profiles. nih.gov

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Techniques for Structural Analysis (e.g., CD, NMR)

Spectroscopic methods are fundamental in determining the secondary structure of peptides like Temporin-1Oa, particularly how their conformation changes in different environments, which is crucial for their biological activity.

Circular Dichroism (CD) Spectroscopy has been widely used to analyze the secondary structure of temporins. nih.govnih.govresearchgate.net In aqueous solutions, temporins typically exhibit a random coil structure. nih.govmdpi.com However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE), sodium dodecyl sulfate (B86663) (SDS) micelles, or lipid vesicles, they undergo a conformational transition to an α-helical structure. nih.govresearchgate.netmdpi.com This transition from a disordered state to an ordered α-helix upon interacting with a hydrophobic or membrane-like environment is a hallmark of many antimicrobial peptides and is considered essential for their activity. mdpi.comird.fr For instance, studies on various temporins have shown that the presence of TFE or SDS induces a distinct α-helical conformation, characterized by negative peaks around 208 and 222 nm in the CD spectrum. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution structural information of peptides in solution and in membrane-mimicking environments. NMR studies on temporins, often conducted in the presence of detergent micelles like dodecylphosphocholine (B1670865) (DPC) or in bicelles, have confirmed the α-helical conformation. nih.govplos.org These studies reveal the specific residues involved in the helical structure and the peptide's orientation and insertion into the micelle. plos.orgsemanticscholar.org For example, NMR analysis of Temporin-1Ta in lipopolysaccharide (LPS) micelles showed that the peptide adopts a helical conformation from residues L4 to I12. plos.orgsemanticscholar.org Furthermore, NMR can identify key interactions between the peptide and the membrane, offering insights into the molecular basis of its antimicrobial action. nih.govplos.org

Biophysical Characterization of Peptide-Membrane Interactions

Understanding the interaction between this compound and the cell membrane is critical to elucidating its mechanism of action. A suite of biophysical techniques is employed to characterize these interactions in detail. nus.edu.sgnih.govmdpi.com

Membrane Permeability and Leakage Assays

These assays directly measure the ability of this compound to disrupt the integrity of microbial membranes. A common method involves using fluorescent dyes, such as SYTOX Green or propidium (B1200493) iodide (PI), which can only enter cells with compromised membranes and fluoresce upon binding to nucleic acids. nih.govnih.gov Increased fluorescence intensity correlates with the degree of membrane permeabilization. nih.govnih.gov Studies on temporins have demonstrated a dose-dependent increase in membrane permeability, confirming that their primary mode of action is through membrane disruption. nih.govird.fr For example, Temporin-1CEh was shown to cause 100% membrane permeability at its minimum bactericidal concentration. nih.gov Leakage assays using liposomes loaded with fluorescent markers also confirm that temporins induce the release of intracellular contents by compromising the membrane barrier. researchgate.net

Microscopic Techniques (e.g., Atomic Force Microscopy, Scanning Electron Microscopy)

Microscopy techniques provide visual evidence of the morphological changes induced by this compound on microbial surfaces.

Atomic Force Microscopy (AFM) allows for the imaging of bacterial and other cell surfaces at a high resolution. nih.govresearchgate.net AFM studies on temporin-treated bacteria have revealed significant damage to the cell envelope, including the formation of pores, membrane blebbing, and cell lysis, providing direct visual confirmation of the peptide's membranolytic activity. nih.govresearchgate.net

Scanning Electron Microscopy (SEM) offers a detailed view of the surface topography of cells. mdpi.commdpi.comnanoscience.com SEM images of bacteria and other pathogens treated with temporins show severe morphological alterations, such as wrinkled and interrupted cell membranes and the leakage of cytoplasmic contents, further supporting a membrane-disruptive mechanism. mdpi.comnih.govmdpi.com

Calorimetry and Surface Plasmon Resonance

These techniques provide quantitative data on the thermodynamics and kinetics of peptide-membrane binding.

Differential Scanning Calorimetry (DSC) is used to study the effect of peptides on the phase transition of lipid bilayers. nih.gov By monitoring changes in the thermotropic properties of model membranes upon peptide interaction, DSC can reveal how the peptide perturbs the lipid packing and organization. nih.gov Studies on temporins have shown that they can disrupt the acyl chain packing of lipids, consistent with a detergent-like effect on the membrane. nih.gov

Surface Plasmon Resonance (SPR) is a powerful technique for real-time, label-free analysis of binding kinetics between a peptide and a lipid bilayer immobilized on a sensor chip. nih.govmercodia.comhoriba.com SPR can determine the affinity (K D) of the peptide for the membrane, providing insights into its selectivity for different lipid compositions (e.g., prokaryotic vs. eukaryotic models). nih.gov For instance, an analog of temporin-SHa was found to have a high affinity for anionic model membranes, which are characteristic of bacterial cells. nih.gov

Molecular Modeling and Computational Simulation Approaches

Computational methods are increasingly used to complement experimental data and provide an atomic-level understanding of peptide-membrane interactions. Molecular dynamics (MD) simulations can model the behavior of this compound in different environments, such as in water and in the presence of a lipid bilayer. mdpi.com These simulations can predict the peptide's secondary structure, its orientation and depth of insertion into the membrane, and the specific interactions with lipid molecules. mdpi.commdpi.com Computational approaches can also help in designing peptide analogs with improved activity or selectivity by predicting how changes in the amino acid sequence will affect its structure and membrane-disrupting properties. mdpi.com

In Vitro Assay Systems for Biological Activity Assessment

The biological activity of this compound is evaluated through a variety of in vitro assays against a range of microorganisms. nih.govimrpress.commdpi.commdpi.com

The minimum inhibitory concentration (MIC) is a standard measure of a peptide's antimicrobial potency. It is determined by incubating various concentrations of the peptide with a standardized inoculum of bacteria and identifying the lowest concentration that inhibits visible growth. mdpi.commdpi.com Temporins have been tested against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi and parasites. ird.frnih.gov

Time-kill assays provide information on the rate at which a peptide kills bacteria. These assays involve exposing a bacterial culture to a specific concentration of the peptide and measuring the number of viable cells at different time points. ird.frmdpi.com Temporins often exhibit rapid bactericidal activity, causing a significant reduction in bacterial viability within a short period. ird.fr

Antiproliferative assays , such as the MTT assay, are used to assess the cytotoxic effects of the peptide on various cell lines, including cancer cells and normal mammalian cells. mdpi.comuea.ac.uk This is crucial for evaluating the therapeutic potential and selectivity of the peptide. mdpi.com

Below is a table summarizing the in vitro activities of some temporins against various microorganisms.

PeptideOrganismAssayResult
Temporin-1CEhS. aureusMIC16 µM nih.gov
Temporin-1CEhE. coliMIC128 µM nih.gov
[G10a]-SHaS. aureus (MRSA)MIC3.58 µM mdpi.com
Temporin GE. faeciumMICLow µM range mdpi.com
Temporin GS. maltophiliaMICLow µM range mdpi.com

Microbial Growth Inhibition Assays (e.g., MIC, MBC)

The antimicrobial efficacy of this compound and its analogs is primarily evaluated using microbial growth inhibition assays, which determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). These assays are fundamental in assessing the potential of these peptides as antimicrobial agents.

The MIC is defined as the lowest concentration of a peptide that completely inhibits the visible growth of a microorganism after a specified incubation period. semanticscholar.orglibretexts.org This is typically determined using a broth microdilution method in 96-well plates. semanticscholar.orgnih.gov A standardized suspension of the target bacterium is incubated with serially diluted concentrations of the peptide. semanticscholar.org After incubation, the optical density of the culture is measured to assess bacterial growth. semanticscholar.org The lowest concentration showing no turbidity or a significant reduction (≥90%) in growth compared to the control is recorded as the MIC. mdpi.com

To determine the MBC, an aliquot of the bacterial suspension from the wells corresponding to the MIC and higher concentrations is sub-cultured onto an appropriate agar (B569324) medium without the peptide. semanticscholar.orgmdpi.com The plates are then incubated to allow for bacterial growth. The MBC is the lowest concentration of the peptide that results in no colony formation, indicating that ≥99.9% of the initial bacterial inoculum has been killed. libretexts.org

Research has shown that temporins, including various analogs, are particularly effective against Gram-positive bacteria. nih.goviiarjournals.orgplos.org For instance, Temporin A has demonstrated potent activity against clinical strains of Staphylococcus aureus and Staphylococcus epidermidis, with MIC values reported to be less than 3.9 µg/mL. jcpres.com Analogs of Temporin-SHa have also shown significant activity against a range of bacteria, including methicillin-resistant S. aureus (MRSA). semanticscholar.org One study found that a Temporin L-derived peptide, peptide 8, had an MIC of 1.56 μM for methicillin-susceptible S. pseudintermedius (MSSP) and 6.25 μM for methicillin-resistant S. pseudintermedius (MRSP), with corresponding MBC values of 3.12 μM and 12.5 μM, respectively. mdpi.com The ratio of MBC to MIC is often calculated to determine if the peptide is bactericidal or bacteriostatic. mdpi.com

The antimicrobial activity of these peptides can be influenced by their structure. For example, modifications to the amino acid sequence of Temporin A and Temporin-SHa have been shown to alter their MIC and MBC values against various bacterial strains. mdpi.commdpi.com Time-kill assays are also employed to study the rate at which a peptide kills bacteria, providing further insight into its bactericidal or bacteriostatic nature. semanticscholar.orgmdpi.com

Table 1: Microbial Growth Inhibition Data for Temporin Analogs

Peptide/AnalogTarget MicroorganismMIC (µM)MBC (µM)Source
Peptide 8 (from Temporin L)Methicillin-Susceptible S. pseudintermedius (MSSP)1.563.12 mdpi.com
Peptide 8 (from Temporin L)Methicillin-Resistant S. pseudintermedius (MRSP)6.2512.5 mdpi.com
Temporin-1CEhS. aureus (ATCC CRM 6538)1616 nih.gov
Temporin-1CEhE. coli (ATCC 8739)128128 nih.gov
[K3]SHa (Temporin-SHa analog)S. aureus1-6- nih.gov
[K3]SHa (Temporin-SHa analog)Gram-negative bacteria1-6- nih.gov
Temporin AS. aureus<3.9 µg/mL- jcpres.com
Temporin AS. epidermidis<3.9 µg/mL- jcpres.com

Note: '-' indicates data not provided in the source.

Cell-Based Assays for Antiproliferative Effects

Cell-based assays are crucial for evaluating the antiproliferative and cytotoxic effects of this compound and its derivatives on cancer cells. The most commonly used method is the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. mdpi.comnih.govnih.govuea.ac.uk This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. uea.ac.uk In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. uea.ac.uk The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength. nih.govmdpi.com

In a typical MTT assay, cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. nih.govsemanticscholar.org The cells are then treated with various concentrations of the temporin peptide for a specified period, often ranging from one to 72 hours. mdpi.complos.org Following treatment, the MTT reagent is added, and after an incubation period, the formazan crystals are dissolved in a suitable solvent. The absorbance is then read using a microplate reader. nih.gov The results are often expressed as the IC50 value, which is the concentration of the peptide required to inhibit the proliferation of 50% of the cells. mdpi.com

Studies have demonstrated that temporin analogs exhibit dose-dependent cytotoxicity against various human carcinoma cell lines. nih.govplos.org For instance, Temporin-1CEa has shown potent antiproliferative activity against breast cancer cell lines such as MCF-7, MDA-MB-231, and Bcap-37. nih.govnih.govplos.org Research has indicated that MCF-7 cells are particularly sensitive to Temporin-1CEa. nih.gov Furthermore, analogs of Temporin-SHa have been synthesized and tested against a panel of cancer cells, including lung, skin, prostate, pancreatic, and breast cancer cell lines, with some analogs showing significant anticancer activity. mdpi.comresearchgate.net

To assess the selectivity of these peptides, their cytotoxicity is also evaluated against normal, non-cancerous cell lines, such as human umbilical vein smooth muscle cells (HUVSMCs) or normal epithelial cells like MCF-12F. mdpi.comnih.gov An ideal anticancer peptide would exhibit high toxicity towards cancer cells while having minimal effect on normal cells. nih.gov The selectivity index (SI) is often calculated as the ratio of the IC50 value for normal cells to the IC50 value for cancer cells, providing a quantitative measure of this selectivity. semanticscholar.org

Other cell-based assays used to investigate the antiproliferative mechanisms of temporins include the lactate (B86563) dehydrogenase (LDH) leakage assay, which measures membrane integrity, and flow cytometry-based assays using dyes like propidium iodide and Annexin-V to assess membrane permeability and apoptosis. plos.org

Table 2: Antiproliferative Effects of Temporin Analogs on Cancer Cell Lines

Peptide/AnalogCancer Cell LineAssayKey Finding (IC50)Source
Temporin-1CEaMCF-7 (Breast)MTTMost sensitive among tested lines nih.gov
Temporin-1CEaMDA-MB-231 (Breast)MTTDose-dependent cytotoxicity plos.org
Temporin-1CEaBcap-37 (Breast)MTTRapid cell death nih.gov
DTTyr10 (Temporin A analog)MCF-7 (Breast)MTT64.51 µM mdpi.com
[G10f]-SHa (Temporin-SHa analog)A549 (Lung)MTT3.6 - 6.8 µM (range for various cancers) mdpi.com
[G10f]-SHa (Temporin-SHa analog)MNT-1 (Skin)MTT3.6 - 6.8 µM (range for various cancers) mdpi.com
[G10f]-SHa (Temporin-SHa analog)PC-3 (Prostate)MTT3.6 - 6.8 µM (range for various cancers) mdpi.com
[G10f]-SHa (Temporin-SHa analog)MiaPaCa-2 (Pancreas)MTT3.6 - 6.8 µM (range for various cancers) mdpi.com
[G10f]-SHa (Temporin-SHa analog)MCF-7 (Breast)MTT3.6 - 6.8 µM (range for various cancers) mdpi.com
[G10K]-SHa (Temporin-SHa analog)A549 (Lung)MTT32.6 µM mdpi.com
K2K3W15-COOH (Temporin-1CEa analog)LNCaP (Prostate)MTTEnhanced Selectivity Index semanticscholar.org

Future Directions and Translational Research Potential

Exploration of Novel Temporin Variants and Sources

The quest for new and more potent antimicrobial agents has led researchers to explore the vast biodiversity of amphibians, which are a rich source of AMPs. imrpress.com The temporin family of peptides, first isolated from the skin of the European red frog, Rana temporaria, is a prime example of this molecular diversity. plos.orgnih.gov These short, cationic peptides are a key component of the frog's innate immune system, providing a first line of defense against a wide array of pathogens. imrpress.comyoutube.com

Scientists are actively identifying novel temporin variants from various frog species. oregonstate.eduresearchgate.net For instance, research on the Chinese forest frog (Rana chensinensis) led to the identification of Temporin-1CEh. nih.gov Similarly, studies on Kuhl's wart frog (Limnonectes kuhlii) have yielded five new AMPs, including temporin-LK1. researchgate.net The primary sequences of these peptides are determined using techniques like Edman degradation and mass spectrometry, with their precursor protein structures often confirmed through cDNA cloning. nih.govresearchgate.net

This exploration is not merely an academic exercise. The discovery of new variants like Temporin-1Oa provides a larger library of natural templates. Each new variant, with its unique amino acid sequence, offers insights into structure-activity relationships, potentially revealing modifications that enhance antimicrobial efficacy or broaden the spectrum of activity. researchgate.net

Design of Peptidomimetics and Constrained Analogues

While natural peptides like this compound hold great promise, they often face limitations such as susceptibility to degradation by proteases, which can limit their therapeutic application. nih.gov To overcome these hurdles, scientists are designing peptidomimetics and constrained analogues. This process involves a medicinal chemistry approach where parts of the peptide are systematically replaced with non-peptide components to create more stable and effective molecules. benthamscience.com

The design process for these analogues is a multi-step endeavor. It often begins with the synthesis of linear analogues to identify the shortest active fragment and pinpoint key amino acid residues crucial for receptor recognition. researchgate.net Subsequent steps involve creating conformationally constrained analogues based on the peptide's secondary structure in its active state. researchgate.net The ultimate goal is to develop small molecule scaffolds that correctly position the essential chemical groups for biological activity. researchgate.net

Researchers have successfully synthesized analogues of Temporin A by modifying its primary structure, for example, by replacing certain amino acids with others, including fluorinated versions. mdpi.comnih.gov These modifications are intended to study their impact on antibacterial properties and hydrolytic stability. mdpi.comnih.gov The design of such analogues is a rational process, aiming to improve selectivity, affinity, and in vivo stability. cnr.it

Synergistic Interactions with Conventional Antimicrobial Agents

A significant area of research is the investigation of synergistic interactions between temporins and conventional antibiotics. frontiersin.org This approach holds the potential to enhance the efficacy of existing drugs, potentially resuscitating those that have lost effectiveness due to resistance. frontiersin.org The underlying principle is that the membrane-permeabilizing action of temporins can facilitate the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively. frontiersin.org

Studies have demonstrated that combinations of different temporins, such as Temporin A and a modified Temporin B, can act synergistically against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). plos.org This synergistic effect has been observed both in vitro and in vivo. plos.org For example, the combination of Temporin A with the antibiotic imipenem (B608078) has been shown to enhance antibacterial activity in a mouse model of sepsis. plos.org

This strategy of combination therapy is not limited to temporins alone. Other AMPs, like colistin, have been shown to work synergistically with antibiotics such as azithromycin (B1666446) and erythromycin (B1671065) against multidrug-resistant bacteria. frontiersin.org The exploration of these synergistic relationships is a promising avenue to combat the growing threat of antibiotic-resistant infections.

Integration with Advanced Delivery Systems (e.g., Nanotechnology)

To overcome the inherent limitations of peptides as therapeutic agents, such as their short half-life and potential for systemic toxicity, researchers are exploring advanced delivery systems, with a particular focus on nanotechnology. nih.govnih.gov Nanocarriers, such as nanoparticles, liposomes, and micelles, can protect the peptides from enzymatic degradation, improve their solubility, and enable targeted delivery to the site of infection. nih.govbiomedpharmajournal.orgresearchgate.net

The functionalization of metallic nanoparticles with AMPs is one such approach that has shown promise. nih.gov These nano-based systems can enhance the therapeutic efficacy of the peptides by preventing proteolysis and increasing their accumulation at infection sites. nih.gov This targeted delivery can also help to reduce bystander toxicity to host cells. nih.gov

Nanotechnology offers a versatile platform for drug delivery, with various systems being investigated to improve the topical and systemic administration of antimicrobial agents. rdd.edu.iq The application of these technologies to deliver temporins could revolutionize their clinical utility, transforming them from promising molecules into effective therapeutic agents. nih.govconicet.gov.ar

Fundamental Biological Discovery in Host Defense Mechanisms

The study of this compound and other temporins contributes significantly to our fundamental understanding of innate host defense mechanisms. youtube.com These peptides are a crucial part of the amphibian's first line of defense against microbial invasion. imrpress.com Their mechanism of action, which primarily involves the disruption of microbial cell membranes, provides a fascinating model for how organisms protect themselves from pathogens. nih.govplos.org

Research into how temporins interact with bacterial membranes, often described by a "carpet-like" mechanism that can lead to the formation of pores, offers insights into the physical and chemical principles of antimicrobial activity. nih.gov Furthermore, the ability of some temporins to interact with viral components, such as the hemagglutinin protein of the influenza virus, highlights the broad-spectrum potential of these peptides and opens new avenues for antiviral drug development. nih.gov

By studying the diverse array of temporins and their varying activities, scientists can unravel the complex interplay between pathogens and the host's innate immune system. youtube.com This knowledge is not only crucial for developing new antimicrobial therapies but also for a deeper appreciation of the evolutionary strategies that have shaped host-pathogen interactions.

Q & A

Q. What are the primary mechanisms of action of Temporin-1Oa against microbial pathogens?

Methodological Answer: Studies often employ membrane disruption assays (e.g., dye leakage experiments using liposomes) and molecular dynamics (MD) simulations to investigate interactions with lipid bilayers. For example, fluorescence microscopy and circular dichroism spectroscopy are used to confirm structural changes in bacterial membranes .

Q. What in vitro models are commonly used to evaluate the efficacy of this compound?

Methodological Answer: Standard models include time-kill assays in broth cultures (e.g., Staphylococcus aureus or Escherichia coli), checkerboard assays to assess synergy with antibiotics, and cytotoxicity tests using mammalian cell lines (e.g., HEK-293). Controls such as untreated cultures and peptide-free solvents are critical for validation .

Q. What standard protocols exist for synthesizing and purifying this compound in laboratory settings?

Methodological Answer: Solid-phase peptide synthesis (SPPS) with Fmoc chemistry is widely used, followed by HPLC purification (C18 columns) and verification via mass spectrometry. Purity thresholds >95% are typically required for experimental reproducibility .

Q. How do researchers determine the hemolytic activity of this compound, and what thresholds are considered clinically relevant?

Methodological Answer: Hemolysis assays using red blood cells (RBCs) exposed to varying peptide concentrations (e.g., 1–100 µM) are standard. Clinically relevant thresholds are often defined as <10% hemolysis at therapeutic doses, with comparisons to positive controls like Triton X-100 .

Q. What critical parameters should be considered when designing cytotoxicity assays for this compound?

Methodological Answer: Key parameters include cell line selection (e.g., primary vs. immortalized cells), exposure duration (e.g., 24–72 hours), and viability assays (MTT, resazurin). Dose-response curves and LD50 calculations are essential for quantifying toxicity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported minimum inhibitory concentrations (MICs) of this compound across studies?

Methodological Answer: Variability often arises from differences in bacterial strains, growth media (e.g., cation-adjusted Mueller-Hinton broth), or pH conditions. Standardizing protocols (CLSI guidelines) and using statistical tools like ANOVA to analyze inter-study variability can mitigate contradictions .

Q. What strategies optimize the stability of this compound in physiological conditions without compromising antimicrobial activity?

Methodological Answer: Peptide engineering approaches, such as D-amino acid substitution or cyclization, can enhance proteolytic resistance. Pharmacokinetic studies in animal models (e.g., murine infection models) with LC-MS quantification are critical for evaluating stability .

Q. How can computational approaches enhance the understanding of this compound's interaction with lipid bilayers?

Methodological Answer: Molecular docking (e.g., using AutoDock Vina) and MD simulations (GROMACS/AMBER) model peptide-lipid interactions. Experimental validation via neutron reflectometry or cryo-EM ensures computational predictions align with empirical data .

Q. What methodologies are employed to assess the synergistic effects of this compound with conventional antibiotics?

Methodological Answer: Checkerboard assays calculate fractional inhibitory concentration indices (FICI), while isobologram analysis quantifies synergy. Advanced statistical models (e.g., Bliss independence) further validate interactions .

Q. What experimental designs evaluate potential resistance development in microbes exposed to this compound?

Methodological Answer: Serial passage experiments (e.g., 20-day exposure cycles) combined with whole-genome sequencing identify resistance mutations. Phenotypic testing (e.g., altered MICs) and transcriptomic analysis (RNA-seq) reveal adaptive mechanisms .

Key Methodological Considerations

  • Data Contradiction Analysis : Use meta-analytic frameworks to reconcile conflicting results, emphasizing variables like experimental conditions, strain specificity, and assay sensitivity .
  • Reproducibility : Document peptide synthesis batches, storage conditions (e.g., lyophilization vs. solution), and instrument calibration in supplementary materials to enhance replicability .
  • Ethical and Feasibility Criteria : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks during experimental design to balance innovation with practical constraints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.